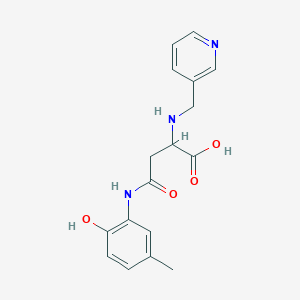
4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group, an amino group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and pyridine structures. One common approach is to first synthesize the 2-hydroxy-5-methylphenylamine and then react it with pyridin-3-ylmethylamine under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The amino groups can participate in nucleophilic substitution reactions.
Condensation: : The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Condensation: : Reagents like thionyl chloride (SOCl2) and carbodiimides (e.g., DCC) are used to facilitate amide bond formation.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: : Amines and amides.
Substitution: : Substituted phenylamines and pyridines.
Condensation: : Amides and esters.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various functional groups makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may have potential as a ligand for receptors or enzymes. Its structural features allow it to interact with biological macromolecules, potentially influencing biological processes.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It might serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
In industry, this compound could be used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it versatile for different industrial applications.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might bind to a particular receptor or enzyme, altering its activity. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
4-((2-Hydroxy-5-methylphenyl)azo)acetanilide
2-Hydroxy-5-methylacetophenone
1-(2-Hydroxy-5-methylphenyl)ethanone
Uniqueness
This compound is unique in its combination of functional groups and structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility and reactivity set it apart from similar compounds.
特性
IUPAC Name |
4-(2-hydroxy-5-methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-4-5-15(21)13(7-11)20-16(22)8-14(17(23)24)19-10-12-3-2-6-18-9-12/h2-7,9,14,19,21H,8,10H2,1H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCIRVOMIHZABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














